N-benzyl-6-methyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide
CAS No.:
Cat. No.: VC20054131
Molecular Formula: C23H18N2O3
Molecular Weight: 370.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H18N2O3 |
|---|---|
| Molecular Weight | 370.4 g/mol |
| IUPAC Name | N-benzyl-6-methyl-4-oxo-N-pyridin-2-ylchromene-2-carboxamide |
| Standard InChI | InChI=1S/C23H18N2O3/c1-16-10-11-20-18(13-16)19(26)14-21(28-20)23(27)25(22-9-5-6-12-24-22)15-17-7-3-2-4-8-17/h2-14H,15H2,1H3 |
| Standard InChI Key | YXUCULLHQOSJIN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)N(CC3=CC=CC=C3)C4=CC=CC=N4 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a 4H-chromene backbone (a benzopyran system) with a ketone group at position 4, a methyl group at position 6, and a carboxamide bridge at position 2. The carboxamide moiety is further substituted with a pyridin-2-yl group and a benzyl group, creating a bifunctional N,N-disubstituted amide. The molecular formula is C<sub>24</sub>H<sub>19</sub>N<sub>2</sub>O<sub>3</sub>, with a calculated molecular weight of 383.43 g/mol .
Key structural attributes include:
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Chromene core: A bicyclic system comprising a benzene ring fused to a γ-pyrone ring.
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Substituents:
Crystallographic Considerations
While no direct crystal structure data exists for this compound, analogous chromene carboxamides exhibit monoclinic crystal systems with space group P2<sub>1</sub>/c. For example, a related structure (C<sub>14</sub>H<sub>18</sub>N<sub>4</sub>OS) reported lattice parameters of a = 15.479 Å, b = 13.203 Å, c = 7.3147 Å, and β = 99.385° . The title compound’s bulkier substituents likely increase unit cell dimensions, with predicted V > 1500 Å<sup>3</sup>.
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of N-benzyl-6-methyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide likely involves a multi-step sequence:
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Chromene Core Formation:
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Condensation of resorcinol derivatives with β-keto esters under acidic conditions to form the 4H-chromene-4-one scaffold.
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Example: Reaction of 5-methylresorcinol with ethyl acetoacetate in acetic acid yields 6-methyl-4H-chromen-4-one.
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Carboxamide Installation:
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Purification:
Reaction Optimization
Critical parameters for high yield (>70%) and purity (>95% HPLC):
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Temperature: 80–100°C for condensation steps.
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Solvent: Polar aprotic solvents (DMF, DMSO) for amide coupling.
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Catalyst: 4-Dimethylaminopyridine (DMAP) accelerates acylation.
Physicochemical Properties
Thermal and Spectral Characteristics
Predicted properties based on structural analogs:
| Property | Value/Description |
|---|---|
| Melting Point | 178–182°C (decomposes) |
| Solubility | DMSO > 50 mg/mL; sparingly in H<sub>2</sub>O |
| UV-Vis λ<sub>max</sub> | 280 nm (π→π* transition) |
| IR Bands | 1685 cm<sup>−1</sup> (C=O), 1650 cm<sup>−1</sup> (amide I) |
Stability Profile
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